molecular formula C10H11NO2 B14736239 2,3-Dimethyl-1H-indole-5,6-diol CAS No. 5107-75-5

2,3-Dimethyl-1H-indole-5,6-diol

Cat. No.: B14736239
CAS No.: 5107-75-5
M. Wt: 177.20 g/mol
InChI Key: HMTUVSJLXALWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3-Dimethyl-1H-indole-5,6-diol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction yields the desired indole derivative after several steps.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods. These processes are optimized for higher yields and purity, often using advanced catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1H-indole-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2,3-Dimethyl-1H-indole-5,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-1H-indole-5,6-diol is unique due to the presence of hydroxyl groups at positions 5 and 6, which can significantly influence its chemical properties and biological activities. These hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

5107-75-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2,3-dimethyl-1H-indole-5,6-diol

InChI

InChI=1S/C10H11NO2/c1-5-6(2)11-8-4-10(13)9(12)3-7(5)8/h3-4,11-13H,1-2H3

InChI Key

HMTUVSJLXALWIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC(=C(C=C12)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.